molecular formula C8H14N4O B1379315 N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine CAS No. 1603211-86-4

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1379315
CAS No.: 1603211-86-4
M. Wt: 182.22 g/mol
InChI Key: DHXLEVPVBKFTTR-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine is a compound that serves as a key intermediate or structural motif in the synthesis of various heterocyclic compounds, which have been explored for their potential applications across different fields of chemistry and biology. For instance, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings demonstrate the versatility of oxadiazole derivatives in creating compounds with potential biological activities. These derivatives were synthesized through cyclization reactions of hydrazide with monosaccharide aldoses or various acid chlorides, showcasing the structural diversity achievable with oxadiazole as a core component (El‐Sayed et al., 2008).

Anticancer Evaluation

The anticancer properties of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their derivatives have been extensively studied, revealing significant cytotoxicity against various cancer cell lines. For example, a study on the synthesis and anticancer evaluation of these compounds highlighted their potent activity against human cancer cell lines, with certain Mannich bases demonstrating notably high potency against gastric cancer NUGC cells. This research points to the potential of oxadiazole derivatives in the development of new anticancer therapeutics (Abdo & Kamel, 2015).

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives has been explored, with compounds showing efficacy against a range of bacterial and fungal pathogens. For example, synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems have been reported to exhibit notable antibacterial and antitubercular activities. Such studies highlight the potential of oxadiazole derivatives as scaffolds for developing new antimicrobial agents (Joshi et al., 2008).

Material Science Applications

In material science, oxadiazole derivatives have been investigated for their electronic and photonic properties, which are critical for the development of photo- and electro-active materials. For instance, the study on morphology control of oxadiazole compounds by the introduction of amine moieties demonstrates the influence of structural modifications on the phase behavior and optical properties of these compounds. This research underscores the potential of oxadiazole derivatives in the creation of materials for advanced technological applications (Mochizuki et al., 2005).

Properties

IUPAC Name

N,N-dimethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12(2)8-10-7(13-11-8)6-4-3-5-9-6/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXLEVPVBKFTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603211-86-4
Record name N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
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N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 3
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

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